2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate
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Overview
Description
2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring. The cyano group can be introduced through a nucleophilic substitution reaction using cyanide sources. The nitro and sulfonate groups are usually introduced through nitration and sulfonation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium cyanide or potassium nitrite can be used for nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the sulfur atom can produce sulfoxides or sulfones .
Scientific Research Applications
2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-1,3-benzothiazol-6-yl 4-methyl-2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in electron transfer reactions, while the benzothiazole ring can interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 2-(3,4-Dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazole
- 2-(Benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives
Uniqueness
The combination of cyano, nitro, and sulfonate groups in a single molecule provides a versatile platform for chemical modifications and biological interactions .
Properties
CAS No. |
918400-79-0 |
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Molecular Formula |
C15H9N3O5S2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2-cyano-1,3-benzothiazol-6-yl) 4-methyl-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H9N3O5S2/c1-9-2-5-14(12(6-9)18(19)20)25(21,22)23-10-3-4-11-13(7-10)24-15(8-16)17-11/h2-7H,1H3 |
InChI Key |
PDNRCPBJTZJBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N=C(S3)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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